1-(2,6-Difluorobenzyl)azetidine
Description
Historical Context and Evolution of Azetidine (B1206935) Synthesis
The synthesis of azetidines has evolved significantly since the first reported synthesis in the early 20th century. ontosight.ai Initial methods were often multi-step processes with low yields. ontosight.ai Over the years, numerous synthetic strategies have been developed to construct the azetidine ring, including cyclizations through C-N or C-C bond formation, cycloadditions, and ring expansions or contractions. magtech.com.cn Key advancements include the use of metal-catalyzed reactions and photochemically-induced cyclizations. rsc.orgnih.gov The development of methods like the Couty azetidine synthesis has provided more efficient access to these four-membered rings. These evolving synthetic methodologies have paved the way for the creation of a diverse array of substituted azetidines, including complex fluorinated derivatives.
The Azetidine Scaffold in Organic Synthesis and Heterocyclic Chemistry
The azetidine ring is a valuable scaffold in organic synthesis due to its unique reactivity stemming from ring strain. rsc.org This strain facilitates ring-opening reactions, allowing for the synthesis of various acyclic and larger heterocyclic compounds. Furthermore, the nitrogen atom within the azetidine ring can be readily functionalized, and the ring itself can be substituted at various positions to create a wide range of derivatives. organic-chemistry.org Azetidines serve as important intermediates, chiral auxiliaries, and catalysts in organic reactions. magtech.com.cn Their incorporation into larger molecules can significantly influence properties such as conformation and basicity. In heterocyclic chemistry, azetidines are considered important building blocks for constructing more complex molecular architectures. nih.gov
Strategic Importance of Fluorinated Chemical Motifs in Contemporary Research
The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. mdpi.comnih.gov Fluorine, being the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties. ijfans.orgnih.gov Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability. ijfans.orgacs.org
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, enhancing binding affinity and potency. ijfans.orgnih.gov
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are crucial for its pharmacokinetic profile. mdpi.comijfans.orgresearchgate.net
These beneficial properties have led to the widespread incorporation of fluorine in pharmaceuticals, including drugs for various diseases. mdpi.com
Rationale for Focused Research on 1-(2,6-Difluorobenzyl)azetidine
The compound this compound combines the structural features of an azetidine ring with a difluorinated benzyl (B1604629) group. This specific substitution pattern is of significant interest for several reasons. The 2,6-difluorobenzyl moiety introduces two fluorine atoms in sterically hindered positions on the benzene (B151609) ring. This "difluoro" substitution can have a more pronounced effect on the molecule's properties compared to a single fluorine atom.
The focused research on this compound is driven by the potential to leverage the synergistic effects of the azetidine scaffold and the difluorobenzyl group. This includes exploring its potential as a key intermediate in the synthesis of more complex molecules with tailored biological activities. The strategic placement of the fluorine atoms can influence the molecule's conformation and electronic properties, which in turn can affect its interactions with biological targets.
Chemical and Physical Properties of this compound
The properties of this compound are defined by its molecular structure.
| Property | Value |
| CAS Number | 1862417-77-3 accelachem.combldpharm.com |
| Molecular Formula | C10H11F2N accelachem.combldpharm.com |
| Molecular Weight | 183.20 g/mol accelachem.combldpharm.com |
| SMILES Code | FC1=C(C(F)=CC=C1)CN2CCC2 bldpharm.com |
This data is compiled from publicly available chemical databases.
Related Azetidine Derivatives
The study of this compound is part of a broader investigation into a variety of substituted azetidines. The table below lists several related compounds, highlighting the diverse substitutions that can be made on the azetidine ring.
| Compound Name | CAS Number |
| 1-(2,5-Difluorobenzyl)azetidine | 1850284-08-0 bldpharm.com |
| 1-(2,6-Difluorobenzyl)azetidin-3-ol (B1475411) | 1603213-77-9 |
| This compound-3-carboxylic acid | 1481930-91-9 bldpharm.com |
| 1-([1,1'-Biphenyl]-2-ylmethyl)azetidine | N/A accelachem.com |
| 1-(4-Phenoxybenzyl)azetidine | N/A accelachem.com |
| 1-[3,5-Bis(trifluoromethyl)benzyl]azetidine | N/A accelachem.com |
| 1-[2-(Trifluoromethyl)benzyl]azetidine | 2329327-87-7 accelachem.com |
| 1-[4-(Trifluoromethyl)benzyl]azetidine | 2326240-59-7 accelachem.com |
| 1-(2-Fluoro-5-methoxybenzyl)azetidine | N/A accelachem.com |
| 1-([1,1'-Biphenyl]-3-ylmethyl)azetidine | N/A accelachem.com |
| 1-(3-Fluoro-4-methoxybenzyl)azetidine | N/A accelachem.com |
This table showcases a range of azetidine derivatives with various substituents on the benzyl ring, illustrating the chemical diversity within this class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
GXGPNSIYACDCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Difluorobenzyl Azetidine and Its Key Intermediates
Strategies for Azetidine (B1206935) Ring Formation Applied to N-Benzyl Azetidines
The creation of the strained four-membered azetidine ring presents a significant synthetic challenge. rsc.orgrsc.org To address this, a variety of methods have been developed, which can be broadly classified into intramolecular cyclizations and cycloaddition reactions. magtech.com.cn
Intramolecular Cyclization Reactions
A prevalent and effective method for constructing the azetidine ring is through the intramolecular cyclization of acyclic precursors. acs.org This strategy involves the formation of a carbon-nitrogen bond within a single molecule to yield the four-membered ring.
A conventional and widely utilized method for azetidine synthesis is the intramolecular cyclization of γ-halogenoamines. acs.orgnih.gov In this approach, a 3-halopropylamine derivative undergoes treatment with a base, promoting the nucleophilic attack of the amine on the carbon atom bearing the halogen, which results in ring closure. nih.gov For the synthesis of N-benzyl azetidines, the precursor would be an N-benzyl-3-halopropylamine. The selection of a non-nucleophilic base and appropriate solvent is critical to maximize yield and prevent side reactions like elimination. nih.gov
This data is illustrative and based on general reaction principles.
Organometallic reagents can also facilitate the cyclization of haloamines. For example, Grignard reagents can be used to promote the formation of the azetidine ring. rsc.org A proposed Kulinkovich-type mechanism involves a titanacyclopropane intermediate that acts as a 1,2-aliphatic dianion equivalent. researchgate.net While less common for simple N-benzyl azetidines, this method offers advantages in specific synthetic contexts, especially with complex substrates. rsc.orgresearchgate.net
Intramolecular reductive amination of keto- or aldo-amines offers another route to the azetidine ring. rsc.org This process typically involves the initial formation of a cyclic iminium ion from a γ-amino ketone or aldehyde, which is then reduced in situ to the corresponding azetidine. rsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃). rsc.org This method's versatility allows for the introduction of various substituents onto the azetidine ring. rsc.org For instance, the reaction of piperidine (B6355638) chloroaldehyde with chiral amines in the presence of NaCNBH₃ yields chiral azetidine-piperidines. rsc.org
Modern and more advanced strategies include the direct intramolecular amination of C(sp³)–H bonds. researchgate.netrsc.org These methods, often catalyzed by transition metals like palladium or rhodium, provide a more atom-economical approach to azetidine synthesis. rsc.orgorganic-chemistry.org For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive. rsc.org This technique enables the construction of the azetidine core from simple acyclic amines without requiring prior functionalization with a leaving group. rsc.org
Cycloaddition Reactions for Azetidine Scaffolds
[2+2] cycloaddition reactions provide an alternative and powerful strategy for synthesizing the azetidine skeleton. elsevier.comrsc.org This approach involves the reaction of an imine with an alkene, known as the aza Paternò–Büchi reaction, to directly form the four-membered ring. rsc.orgchemrxiv.org For the synthesis of N-benzyl azetidines, an N-benzyl imine would serve as a key reactant. The success of these reactions can be influenced by the electronic properties of the reactants and may be promoted by photochemical methods or the use of metal catalysts. elsevier.comchemrxiv.org While synthetically elegant, controlling the stereochemistry of the resulting azetidine can be a significant challenge. researchgate.net
Precursors and Intermediate Derivatization in the Synthesis of 1-(2,6-Difluorobenzyl)azetidine
The synthesis of the target compound, this compound, involves the formation of the azetidine ring followed by or concurrent with the introduction of the 2,6-difluorobenzyl group.
Key precursors for this synthesis include azetidine itself or a suitable derivative, and a reactive form of the 2,6-difluorobenzyl moiety, such as 2,6-difluorobenzyl bromide or 2,6-difluorobenzaldehyde (B1295200).
Synthesis of Precursors:
Azetidine: The parent azetidine can be synthesized through various methods, including the cyclization of 1,3-propanediol (B51772) derivatives with ammonia (B1221849) or a primary amine. acs.org The reduction of azetidin-2-ones, which are accessible via Staudinger cycloadditions, is also a common route. acs.org
2,6-Difluorobenzyl Bromide: This key electrophile can be prepared from 2,6-difluorotoluene (B1296929) through bromination.
2,6-Difluorobenzaldehyde: This aldehyde is commercially available and can be used in reductive amination reactions.
Derivatization Methods:
Two primary methods for the synthesis of this compound are N-alkylation and reductive amination.
N-Alkylation: This is a direct approach where azetidine is reacted with 2,6-difluorobenzyl bromide or a similar halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. nih.gov
Reductive Amination: This method involves the reaction of azetidine with 2,6-difluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.govnih.gov
Table 3: Key Precursors for the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| Azetidine | Nucleophile in N-alkylation and reductive amination | |
| 2,6-Difluorobenzyl bromide | Electrophile in N-alkylation | |
| 2,6-Difluorobenzaldehyde | Electrophile in reductive amination | |
| Azetidin-2-one | Intermediate for the synthesis of azetidine via reduction |
Role of 1-(2,6-Difluorobenzyl)azetidin-3-ol (B1475411) as a Key Intermediate
One strategic approach to this compound involves the use of 1-(2,6-difluorobenzyl)azetidin-3-ol as a pivotal intermediate. This precursor can be synthesized through the reaction of epichlorohydrin (B41342) with 2,6-difluorobenzylamine (B1295058). The resulting azetidin-3-ol (B1332694) can then undergo dehydroxylation to yield the target compound.
A common method for the deoxygenation of alcohols is the Barton-McCombie reaction. frontiersin.orgnih.govchemrxiv.org This two-step radical-based method first involves the conversion of the hydroxyl group of 1-(2,6-difluorobenzyl)azetidin-3-ol into a thiocarbonyl derivative, such as a xanthate or a thionoformate. Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH) or a less toxic alternative like a silane, effects the reductive cleavage of the C-O bond, replacing it with a C-H bond to furnish this compound. frontiersin.orgnih.govchemrxiv.org The driving force for this reaction is the formation of a stable tin-sulfur or silicon-sulfur bond. frontiersin.org
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by reductive removal.
Utilization of 2,6-Difluorobenzyl Halides as Starting Materials
A direct and widely applicable method for the synthesis of this compound is the N-alkylation of the parent azetidine ring with a suitable 2,6-difluorobenzyl halide, such as 2,6-difluorobenzyl bromide or chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) or organic amines (e.g., triethylamine (B128534), diisopropylethylamine). A variety of solvents can be employed, such as acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). For instance, the reaction of azetidine with 2,6-difluorobenzyl bromide in acetonitrile with potassium carbonate as the base provides a straightforward route to the desired product.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Azetidine, 2,6-Difluorobenzyl bromide | K₂CO₃, Acetonitrile | This compound | General N-alkylation protocols |
This method is attractive due to the commercial availability of both azetidine and 2,6-difluorobenzyl halides. nih.gov
Synthesis via Schiff Base Intermediates
The formation of a Schiff base, or imine, followed by reduction is a versatile strategy for constructing secondary amines. In the context of this compound synthesis, this would involve the condensation of 2,6-difluorobenzaldehyde with an appropriate amino-azetidine precursor, which is less common. A more plausible, though indirect, route involves the synthesis of azetidin-2-ones (β-lactams) from Schiff bases. For example, the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine can yield a β-lactam. jmchemsci.com Subsequent reduction of the lactam carbonyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would afford the corresponding azetidine. nih.gov
A general representation of this approach is outlined below:
| Step | Reaction | General Reactants | General Product |
| 1 | Schiff Base Formation | Amine, Aldehyde/Ketone | Imine (Schiff Base) |
| 2 | Cycloaddition | Imine, Ketenyl Species | Azetidin-2-one (β-Lactam) |
| 3 | Reduction | Azetidin-2-one, Reducing Agent | Azetidine |
While this method is well-established for various substituted azetidines, its specific application to the synthesis of this compound would depend on the availability of the necessary precursors. jmchemsci.comechemcom.com
Derivatization from N-Propargylsulfonamides
A sophisticated approach to substituted azetidines involves the cyclization of N-propargylsulfonamides. This methodology has been particularly successful in the synthesis of azetidin-3-ones, which can then be further functionalized. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is a notable example. magtech.com.cn In this process, a reactive α-oxo gold carbene is generated in situ from the alkyne moiety, which then undergoes intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring.
The resulting N-sulfonyl-azetidin-3-one can serve as a versatile intermediate. The sulfonyl protecting group can be removed, and the ketone can be reduced to a methylene (B1212753) group to yield the azetidine ring. Subsequent N-alkylation with a 2,6-difluorobenzyl halide would lead to the target compound. This multi-step sequence offers a high degree of control over stereochemistry and substitution patterns.
Catalytic Systems and Reaction Conditions in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective transformations. The synthesis of this compound can benefit from various catalytic approaches, including photochemical and transition metal-catalyzed reactions.
Photochemical Catalysis
Photochemical reactions offer unique pathways for the formation of strained ring systems like azetidines. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netrsc.org This reaction can be promoted by UV light or, more recently, by visible light using a suitable photocatalyst. nih.gov
For the synthesis of this compound, a potential photochemical route could involve the irradiation of an imine derived from 2,6-difluorobenzylamine in the presence of an appropriate alkene. The efficiency and regioselectivity of such reactions are highly dependent on the electronic properties of the reactants and the reaction conditions. Visible-light-mediated photocatalysis, often employing iridium or ruthenium complexes, has emerged as a milder and more selective alternative to traditional UV-promoted reactions. chemrxiv.orgrsc.org
Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Gold, Titanium)
Transition metals play a pivotal role in modern organic synthesis, enabling a wide array of C-N bond-forming reactions that are applicable to the synthesis of azetidines.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation. While typically used for forming bonds to sp² carbons, variations for N-alkylation exist. Palladium catalysts can be used for the intramolecular amination of C-H bonds to form azetidine rings. rsc.org Furthermore, palladium-catalyzed N-arylation of the parent azetidine with aryl halides has been demonstrated to be a viable method for producing N-arylazetidines. jmchemsci.com
Copper-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles. Copper catalysts can be employed in multicomponent reactions to construct functionalized azetidines. organic-chemistry.org For instance, a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce highly substituted azetidines. organic-chemistry.org Additionally, direct alkylation of azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid entry to bis-functionalized azetidines. organic-chemistry.org
Gold-catalyzed reactions, as mentioned in section 2.2.4, are effective for the cyclization of N-propargylsulfonamides to form azetidin-3-ones. magtech.com.cn The unique ability of gold catalysts to activate alkyne functionalities towards nucleophilic attack is key to this transformation.
Titanium-mediated reactions have also been utilized in azetidine synthesis. For example, a Ti(IV)-mediated Kulinkovich-type reaction of oxime ethers with Grignard reagents can lead to the formation of spirocyclic NH-azetidines. rsc.org
The choice of the transition metal catalyst, ligands, and reaction conditions is critical in directing the outcome of these reactions and achieving the desired this compound product with high efficiency and selectivity.
Acid- and Base-Catalyzed Methods
Acid and base catalysis play crucial roles in several synthetic approaches to azetidines and their derivatives. These methods often facilitate the key bond-forming steps required for the construction of the four-membered ring.
Acid-Catalyzed Methods:
Lewis acids, such as lanthanide triflates (e.g., La(OTf)₃), have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.gov This reaction proceeds with high regioselectivity and yield, even in the presence of acid-sensitive functional groups. nih.gov The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack by the amine. nih.gov
Reductive amination, a cornerstone of amine synthesis, can also be performed under acidic conditions. nih.govyoutube.com The initial formation of an iminium ion from a carbonyl compound and an amine is often catalyzed by acid. This is then followed by reduction to yield the amine. While a variety of reducing agents can be used, sodium cyanoborohydride (NaBH₃CN) is commonly employed due to its selectivity in reducing the iminium ion over the starting carbonyl compound. youtube.com
Base-Catalyzed Methods:
Base-catalyzed methods are frequently employed in the cyclization step to form the azetidine ring. For instance, in the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols, a base is used to induce the ring closure after mesylation of the alcohol. organic-chemistry.org Similarly, the reaction of α-bromo N-sulfonylpyrrolidinones with nucleophiles in the presence of potassium carbonate leads to the formation of α-carbonylated N-sulfonylazetidines. organic-chemistry.org
The use of superbases has also been explored in the stereoselective synthesis of azetidine derivatives from chiral oxirane precursors. researchgate.net These strong bases can promote rearrangement reactions that lead to the desired azetidine products. researchgate.net
| Catalyst Type | Reactants | Product | Key Features |
| Acid (Lewis) | cis-3,4-epoxy amines | Azetidines | High regioselectivity and yield, tolerant of sensitive functional groups. nih.gov |
| Base | β-amino alcohols (after mesylation) | N-aryl-2-cyanoazetidines | Induces ring closure. organic-chemistry.org |
| Base (K₂CO₃) | α-bromo N-sulfonylpyrrolidinones | α-carbonylated N-sulfonylazetidines | Promotes nucleophilic addition-ring contraction. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. derpharmachemica.comnih.gov This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including azetidines and their derivatives. organic-chemistry.orgderpharmachemica.com
A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines can be efficiently achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This method offers a simple and rapid route to the azetidine core. Furthermore, the synthesis of 1-arenesulfonylazetidines has been accomplished through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation using alumina (B75360) as a solid support. organic-chemistry.org
Microwave irradiation has also been effectively used for the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base to form 2-azetidinones (β-lactams). derpharmachemica.com This approach has been noted for being a greener methodology compared to conventional heating, often resulting in higher yields and shorter reaction times. derpharmachemica.com The synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters has also been efficiently carried out in aqueous media under microwave irradiation, highlighting the versatility of this technique for forming cyclic nitrogen-containing compounds. nih.govresearchgate.net
| Reaction Type | Reactants | Product | Conditions | Advantages |
| Cyclocondensation | Alkyl dihalides, primary amines | Azetidines | Microwave, alkaline aqueous medium | Simple, efficient, one-pot. organic-chemistry.org |
| Ring Expansion | 1-Arenesulfonylaziridines, dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines | Microwave, alumina support | Simple, efficient, general method. organic-chemistry.org |
| Cyclocondensation | Schiff bases, chloroacetyl chloride | 2-Azetidinones | Microwave, base | Expeditious, higher yields, greener. derpharmachemica.com |
| Deprotection-Cyclization | Nα-Boc-dipeptidyl esters | 2,5-Diketopiperazines | Microwave, aqueous media | Rapid, high yield, environmentally friendly. nih.govresearchgate.net |
Chemo- and Stereoselective Control in Synthesis
Controlling chemo- and stereoselectivity is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. acs.orgresearchgate.net Various strategies have been developed for the stereoselective synthesis of azetidines and their precursors.
One approach involves the use of chiral starting materials. For instance, optically pure C₂-symmetrical cyclic amines, including azetidines, can be synthesized from corresponding diols obtained via an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral cobalt catalyst. organic-chemistry.org Similarly, enantiomerically pure N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols with predictable diastereoselectivity. organic-chemistry.org
Catalytic asymmetric synthesis provides another powerful tool for controlling stereochemistry. An efficient catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring has been developed to produce spirocyclic pyrrolidine-azetidine derivatives. rsc.org The diastereoselectivity of this reaction can be controlled by the choice of the copper(I) ligand. rsc.org Furthermore, an iridium-catalyzed intramolecular asymmetric reductive amination has been described for the synthesis of enantioenriched dibenz[c,e]azepines with excellent enantiocontrol. nih.gov
The synthesis of azetidine-borane complexes has also been shown to exhibit temperature-dependent stereoselectivity. nih.gov This allows for the stereoselective preparation of these complexes, which can then undergo further regioselective functionalization. nih.gov
| Method | Key Feature | Outcome |
| Chiral Starting Materials | Use of enantiomerically pure β-amino alcohols. organic-chemistry.org | Predictable diastereoselectivity in N-aryl-2-cyanoazetidines. organic-chemistry.org |
| Catalytic Asymmetric Cycloaddition | Ligand-controlled diastereoselectivity with Cu(I) catalysts. rsc.org | Diastereodivergent synthesis of spirocyclic pyrrolidine-azetidines. rsc.org |
| Catalytic Asymmetric Reductive Amination | Ir-catalyzed intramolecular reaction. nih.gov | Excellent enantiocontrol in the synthesis of dibenz[c,e]azepines. nih.gov |
| Temperature-Dependent Stereoselectivity | Reaction of borane with N-alkyl-2-arylazetidines. nih.gov | Stereoselective preparation of azetidine-borane complexes. nih.gov |
Reactivity and Chemical Transformations of 1 2,6 Difluorobenzyl Azetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, which can be initiated by various reagents and catalysts. These reactions provide a valuable route to functionalized acyclic amines.
Nucleophilic Ring Opening Reactions
Nucleophilic attack on the azetidine ring of 1-(2,6-difluorobenzyl)azetidine can lead to the cleavage of a carbon-nitrogen bond, resulting in the formation of a γ-substituted aminopropane derivative. The regioselectivity and stereoselectivity of these reactions are critical aspects to consider.
In principle, nucleophilic attack can occur at either of the two methylene (B1212753) carbons (C2/C4) of the azetidine ring. For an unsubstituted azetidine ring, these positions are equivalent. However, the regioselectivity of the ring-opening of this compound will be influenced by the nature of the nucleophile and the reaction conditions.
The stereochemical outcome of the ring-opening reaction is typically an inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an SN2-type mechanism. If the reaction proceeds through a carbocationic intermediate, racemization may be observed.
The 2,6-difluorobenzyl group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This effect decreases the electron density on the nitrogen atom, making it less basic and a poorer nucleophile compared to a non-fluorinated N-benzylazetidine. However, this electron-withdrawing effect also makes the nitrogen a better leaving group when the azetidine ring is activated, for instance, by protonation or Lewis acids.
The C-N bond cleavage can occur at either the C2-N or C4-N bond. The regioselectivity is a delicate balance between electronic and steric factors. magtech.com.cn The electron-withdrawing nature of the 2,6-difluorobenzyl group can stabilize a partial positive charge on the benzylic carbon, potentially favoring nucleophilic attack at this position. However, the ortho-difluoro substitution also introduces significant steric hindrance around the benzylic position, which could direct the nucleophile to the less hindered C4 position.
Table 1: Predicted Regioselectivity in Nucleophilic Ring Opening of this compound with Various Nucleophiles
| Nucleophile | Predicted Major Product | Rationale |
| Small, "hard" nucleophiles (e.g., F⁻, H₂O) | Attack at the benzylic position | Electronic effects may dominate, favoring attack at the more electrophilic benzylic carbon. |
| Bulky, "soft" nucleophiles (e.g., organocuprates) | Attack at the C4 position | Steric hindrance from the 2,6-difluorobenzyl group will likely direct the nucleophile to the less hindered carbon. |
| Thiolates | Attack at the C4 position | Thiols are generally soft nucleophiles and are sensitive to steric hindrance. |
Lewis acids can activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov This coordination enhances the electrophilicity of the ring carbons and facilitates C-N bond cleavage. For this compound, the reduced basicity of the nitrogen due to the electron-withdrawing fluorine atoms might necessitate the use of stronger Lewis acids for efficient activation.
The regioselectivity of Lewis acid-catalyzed ring-opening reactions can be complex. The choice of Lewis acid can influence whether the reaction proceeds via an SN1 or SN2 pathway, thereby affecting the regiochemical and stereochemical outcome. A strong Lewis acid might promote the formation of a carbocationic intermediate at the benzylic position, leading to attack at this site.
Table 2: Potential Lewis Acids for Catalyzing Ring-Opening Reactions of this compound
| Lewis Acid | Potential Outcome | Reference for General Principle |
| TiCl₄, SnCl₄ | Strong activation, potential for SN1-type mechanism | researchgate.net |
| ZnCl₂, Cu(OTf)₂ | Milder activation, likely SN2-type mechanism | nih.gov |
| Sc(OTf)₃, Yb(OTf)₃ | Water-tolerant Lewis acids, suitable for various nucleophiles | researchgate.net |
This table lists potential Lewis acids based on their known reactivity with other N-substituted azetidines. The optimal catalyst would need to be determined experimentally.
Ring Expansion Reactions to Larger Heterocycles
Ring expansion reactions of azetidines offer a synthetic route to larger, more complex heterocyclic systems, such as pyrrolidines, piperidines, and other medium-sized rings. These transformations often involve the generation of an ylide intermediate followed by a rearrangement.
For this compound, ring expansion could potentially be achieved by reaction with a carbene or a carbene precursor. The electron-withdrawing nature of the 2,6-difluorobenzyl group would influence the stability and reactivity of the resulting azetidinium ylide. One-carbon ring expansion of aziridines to azetidines has been reported, and similar strategies could conceptually be applied to expand the azetidine ring of this compound to a pyrrolidine (B122466). rsc.org
Elimination Reactions
Elimination reactions of the azetidine ring itself are less common but can occur under specific conditions, particularly when a suitable leaving group is present on the ring or when the ring is activated. More relevant to this compound is the possibility of elimination reactions involving the benzyl (B1604629) group. However, the primary focus of reactivity for this compound under basic conditions would likely be reactions involving the azetidine ring.
Elimination reactions involving cleavage of the C-N bond of the azetidine ring can be considered a type of ring-opening. For instance, treatment with a strong base could potentially lead to a β-elimination if a suitable proton is available on a substituent, though this is not inherent to the structure of this compound itself.
Functional Group Transformations and Derivatization of this compound
The structural features of this compound, namely the secondary amine within the azetidine ring and the C-H bonds on both the heterocyclic and aromatic moieties, provide multiple sites for functionalization. These transformations are crucial for the synthesis of novel derivatives with potential applications in various fields, including pharmaceuticals.
N-Functionalization Reactions (e.g., Alkylation, Acylation)
The nitrogen atom of the azetidine ring is a primary site for functionalization reactions such as alkylation and acylation. These reactions are fundamental in modifying the compound's steric and electronic properties.
N-Alkylation: The secondary amine of the azetidine can be readily alkylated using various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of the 2,6-difluorobenzyl group can influence the nucleophilicity of the nitrogen atom. While specific studies on this compound are limited, general protocols for N-alkylation of azetidines are well-established and can be applied. researchgate.net For instance, the reaction with alkyl bromides in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) is a common method for achieving N-alkylation of indazoles, a reaction that can be analogous to azetidine chemistry. researchgate.net
N-Acylation: Acylation of the azetidine nitrogen introduces an amide functionality, which can significantly alter the molecule's biological activity and chemical stability. Acylating agents such as acyl chlorides and anhydrides are commonly employed. The reaction of amines with acyl chlorides is a well-established method for forming amides. reddit.com For N-aryl systems with reduced nucleophilicity due to delocalization of the lone pair into an aromatic system, more forcing conditions or specific catalysts might be required. reddit.com In the case of this compound, the electron-withdrawing nature of the difluorobenzyl group might slightly decrease the nucleophilicity of the azetidine nitrogen, potentially requiring optimized reaction conditions. General methods for N-acylation often involve the use of a base to neutralize the acid generated during the reaction. organic-chemistry.org
| Reaction Type | Reagents | General Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., R-Br) | Base (e.g., NaH), Solvent (e.g., THF) | 1-(2,6-Difluorobenzyl)-1-alkylazetidinium halide |
| N-Acylation | Acyl chloride (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-Acyl-1-(2,6-difluorobenzyl)azetidine |
| N-Acylation | Anhydride (e.g., (RCO)₂O) | Optional catalyst, Heat | 1-Acyl-1-(2,6-difluorobenzyl)azetidine |
C-Functionalization of the Azetidine Ring (e.g., C(sp³)–H Arylation, Alkylation, Lithiation)
Functionalization of the carbon atoms of the azetidine ring presents a greater challenge due to the higher bond dissociation energy of C-H bonds compared to N-H bonds. However, modern synthetic methods have enabled such transformations.
C(sp³)–H Alkylation: Similar to arylation, the alkylation of C-H bonds in azetidines is an area of active research. These reactions often proceed through radical or organometallic intermediates.
Lithiation: The deprotonation of a C-H bond on the azetidine ring using a strong base, such as an organolithium reagent, forms a lithiated intermediate that can then be quenched with an electrophile. The regioselectivity of lithiation is influenced by the substituents on the azetidine ring. For N-benzylazetidines, lithiation can occur either at the benzylic position or on the aromatic ring, depending on the specific directing groups present. nih.gov Studies on N-protected azetidines have shown that an electron-withdrawing group on the nitrogen favors α-lithiation at the C2 position of the azetidine ring. nih.gov The 2,6-difluorobenzyl group, being electron-withdrawing, might influence the site of lithiation.
| Reaction Type | Reagents | General Conditions | Expected Product |
| C(sp³)–H Arylation | Aryl halide, Palladium catalyst | Ligand, Base, Heat | 1-(2,6-Difluorobenzyl)-x-arylazetidine |
| Lithiation/Electrophilic Quench | Organolithium base (e.g., n-BuLi), Electrophile (e.g., R-X) | Anhydrous solvent (e.g., THF), Low temperature | 1-(2,6-Difluorobenzyl)-x-substituted-azetidine |
Modifications of the Difluorobenzyl Moiety
The 2,6-difluorobenzyl group is generally stable to many reaction conditions. The fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.orgstudymind.co.uk However, nucleophilic aromatic substitution (SₙAr) could be a potential pathway for modification, although it typically requires a good leaving group on the aromatic ring and strong nucleophiles. nih.govrsc.orgchadsprep.comyoutube.com Reactions involving the benzylic C-H bonds are also conceivable, such as radical halogenation, although the presence of the azetidine ring might lead to competing reactions.
Elucidation of Reaction Mechanisms and Pathways
The chemical transformations of this compound can proceed through either radical or ionic pathways, depending on the reagents and reaction conditions.
Radical Pathways
Radical reactions involving azetidines are less common than ionic reactions but can be initiated under specific conditions, such as using radical initiators or photolysis. For instance, radical bromination could potentially occur at the benzylic position of the difluorobenzyl group. The stability of the resulting benzylic radical would be a key factor in determining the feasibility of such a reaction.
Ionic Pathways
Ionic pathways are more prevalent in the chemistry of this compound.
N-Functionalization: As discussed earlier, N-alkylation and N-acylation proceed through nucleophilic attack of the azetidine nitrogen on an electrophilic carbon atom. These are classic examples of ionic reactions.
C-Functionalization via Lithiation: The formation of a lithiated azetidine intermediate is an ionic process. The subsequent reaction with an electrophile also follows an ionic mechanism. The regioselectivity of the initial deprotonation is a critical aspect of this pathway and is governed by the electronic and steric effects of the substituents. nih.gov
Ring-Opening Reactions: The strained four-membered ring of azetidine can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids can lead to protonation of the nitrogen, followed by nucleophilic attack on one of the ring carbons, resulting in ring cleavage. The presence of the electron-withdrawing 2,6-difluorobenzyl group may influence the susceptibility of the ring to such openings.
Transition State Analysis
The study of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational chemistry provides powerful tools to model these transient structures and calculate their energies, offering insights into reaction pathways and selectivity.
One of the fundamental reactions of azetidines is their formation. For instance, the intramolecular cyclization of an appropriate precursor, such as a γ-haloamine, proceeds through a transition state where the nitrogen atom attacks the carbon bearing the leaving group. The geometry and energy of this transition state are influenced by the substituents on both the nitrogen and the forming ring. In the case of this compound, the bulky and electron-withdrawing 2,6-difluorobenzyl group would be expected to influence the approach of the nitrogen atom and the stability of the developing positive charge in a more complex manner than simple alkyl substituents.
A pertinent example of transition state analysis in a related system is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org Density Functional Theory (DFT) calculations on simplified model substrates have shown that the transition state leading to the formation of the azetidine ring is significantly lower in energy than the one leading to the corresponding five-membered pyrrolidine ring. frontiersin.org This selectivity is attributed to the specific coordination of the Lewis acid catalyst to both the epoxide oxygen and the amine nitrogen, which pre-organizes the molecule in a conformation favorable for the 4-exo-tet cyclization. The calculated energy barriers for these reactions provide a quantitative measure of the kinetic feasibility of the transformation.
| Reaction Coordinate | Transition State Geometry | Calculated Energy Barrier (kcal/mol) | Reference |
| Azetidine formation (4-exo-tet) | Constrained, four-membered ring-like structure | 15.8 | frontiersin.org |
| Pyrrolidine formation (5-endo-tet) | More relaxed, five-membered ring-like structure | 21.3 | frontiersin.org |
Table 1: Comparison of Calculated Transition State Energy Barriers for Azetidine vs. Pyrrolidine Formation in a Model System.
Another area where transition state analysis is vital is in understanding the ring-opening reactions of azetidines. The high ring strain of the azetidine ring (approximately 25-26 kcal/mol) makes it susceptible to cleavage under various conditions. rsc.org Acid-catalyzed ring-opening, for example, proceeds via a protonated azetidinium ion. The subsequent nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen. The transition state for this process will be influenced by the nature of the nucleophile and the substitution pattern on the azetidine ring.
For this compound, the stability of the potential carbocationic intermediates at the C2 and C4 positions would play a role in determining the regioselectivity of the ring-opening. The electron-withdrawing nature of the 2,6-difluorobenzyl group would destabilize any developing positive charge on the nitrogen atom in the transition state.
Furthermore, computational studies on the rsc.orgnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides to form azetidines highlight the complexity of the potential energy surface. nih.gov The transition state for this rearrangement competes with other pathways, such as cheletropic extrusion of an olefin. nih.gov The calculations can help to elucidate the factors that favor one pathway over the other, such as the nature of the substituents and the catalyst used. While this specific rearrangement leads to the formation of an azetidine, the principles of competing transition states are applicable to the reactivity of the formed azetidine ring itself.
Spectroscopic and Advanced Analytical Characterization Techniques for 1 2,6 Difluorobenzyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 1-(2,6-difluorobenzyl)azetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment.
¹H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Region: The 2,6-difluorobenzyl group would exhibit a characteristic pattern. The proton at the 4-position (para to the benzyl (B1604629) group) would likely appear as a triplet, due to coupling with the two equivalent fluorine atoms. The two protons at the 3- and 5-positions (meta to the benzyl group) would appear as a multiplet, likely a triplet of doublets, due to coupling with the adjacent aromatic proton and the fluorine atoms.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the aromatic ring to the azetidine (B1206935) nitrogen would likely appear as a singlet, as they are chemically equivalent and not adjacent to any other protons.
Azetidine Ring Protons: The protons on the four-membered azetidine ring would show more complex splitting patterns. The two methylene groups adjacent to the nitrogen atom (at positions 2 and 4) would be chemically equivalent and are expected to appear as a triplet. The methylene group at position 3 would likely appear as a quintet, being coupled to the four adjacent protons on the ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (para) | ~7.2-7.4 | t |
| Aromatic H (meta) | ~6.9-7.1 | m |
| Benzyl CH₂ | ~3.6-3.8 | s |
| Azetidine CH₂ (2,4 positions) | ~3.2-3.4 | t |
| Azetidine CH₂ (3 position) | ~2.1-2.3 | p |
Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: The difluorinated aromatic ring would show distinct signals. The carbon attached to the benzyl group (C1) and the carbon at the 4-position would have their chemical shifts influenced by the substituents. The two carbons bearing fluorine atoms (C2 and C6) would exhibit large one-bond carbon-fluorine coupling (¹JCF). The two carbons at the 3- and 5-positions would also be distinguishable.
Benzylic Carbon: The benzylic methylene carbon would appear at a characteristic chemical shift.
Azetidine Carbons: The carbons of the azetidine ring would have specific chemical shifts, with the carbons adjacent to the nitrogen being the most downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | ~160-164 (d, ¹JCF) |
| Aromatic C-H (para) | ~129-131 |
| Aromatic C (ipso) | ~125-127 |
| Aromatic C-H (meta) | ~111-113 |
| Benzyl CH₂ | ~55-58 |
| Azetidine CH₂ (2,4 positions) | ~52-55 |
| Azetidine CH₂ (3 position) | ~18-21 |
Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. This signal would likely be a triplet due to coupling with the adjacent aromatic proton at the meta position.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the protons on the azetidine ring and the couplings within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Key expected absorption bands for this compound would include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
C-N stretching: Around 1100-1300 cm⁻¹.
C-F stretching: Strong absorptions typically in the range of 1000-1400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |
| Aromatic C=C Stretch | 1580-1620, 1450-1500 | Medium-Strong |
| C-N Stretch | 1150-1250 | Medium |
| C-F Stretch | 1200-1300 | Strong |
Predicted data is based on typical IR frequencies for the respective functional groups.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₁F₂N).
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in the formation of a stable tropylium-like ion or a 2,6-difluorobenzyl cation. Another likely fragmentation would be the loss of the azetidine ring or fragments thereof. The presence of fluorine atoms would also influence the fragmentation pattern.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 183.09 |
| [M - H]⁺ | 182.08 |
| [C₇H₅F₂]⁺ (2,6-difluorobenzyl cation) | 127.03 |
| [C₃H₆N]⁺ (azetidinyl fragment) | 56.05 |
Predicted m/z values are based on the expected fragmentation patterns.
X-ray Crystallography for Solid-State Structural Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of its molecular structure. The analysis would reveal the puckering of the azetidine ring, a characteristic feature of such strained four-membered rings. It would also precisely define the bond lengths and angles of the entire molecule, including the C-F bonds of the difluorobenzyl group and the geometry around the nitrogen atom. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. While no specific crystallographic data for this compound is publicly available, related azetidine structures have been extensively studied, providing a basis for expected structural parameters.
Table 4: Predicted General Crystallographic Parameters for this compound
| Parameter | Expected Range/Value |
|---|---|
| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |
| Space Group | Dependent on crystal symmetry |
| Azetidine Ring Conformation | Puckered (non-planar) |
| C-N bond lengths (azetidine) | ~1.45 - 1.49 Å |
| C-C bond lengths (azetidine) | ~1.52 - 1.56 Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital.
The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2,6-difluorobenzyl chromophore. Aromatic systems exhibit characteristic π → π* transitions. The presence of the fluorine substituents on the benzene (B151609) ring can cause a slight shift in the absorption maxima (λ_max) compared to an unsubstituted benzyl group. The azetidine moiety itself does not have significant absorption in the standard UV-Vis range (200-800 nm). The spectrum would likely show a primary absorption band in the UV region, characteristic of the substituted benzene ring. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Table 5: Predicted UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Predicted λ_max Range (nm) |
|---|
Computational and Theoretical Studies of 1 2,6 Difluorobenzyl Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
No specific studies reporting Density Functional Theory (DFT) or ab initio calculations for 1-(2,6-difluorobenzyl)azetidine were identified. Such studies would be invaluable for understanding the molecule's fundamental properties.
Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available. This information would be crucial for predicting the molecule's reactivity and kinetic stability.
No published models of reaction pathways or characterizations of transition states involving this compound could be located.
A detailed conformational analysis, including the identification of stable conformers and their relative energies for this compound, has not been reported.
While experimental spectroscopic data may exist, computationally predicted spectroscopic parameters (such as NMR chemical shifts or IR vibrational frequencies) for this compound are not present in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
No studies utilizing molecular dynamics simulations to analyze the dynamic behavior of this compound were found.
Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Prohibited Properties)
No QSPR studies specifically including this compound in their dataset to predict relevant physicochemical or other non-prohibited properties were identified.
Computational Design of Novel Azetidine (B1206935) Derivatives
The scaffold of this compound serves as a valuable starting point for the computational design of novel azetidine derivatives with potentially enhanced biological activities or desired physicochemical properties. Computational design strategies often involve modifying the core structure and then evaluating the properties of the resulting virtual compounds. These evaluations can predict parameters such as binding affinity to a biological target, pharmacokinetic properties, and reactivity.
A common approach in computational drug design is structure-based design, which utilizes the three-dimensional structure of a target protein. Molecular docking simulations can predict how newly designed azetidine derivatives might bind to the active site of a target enzyme or receptor. eurekaselect.com By analyzing the binding modes and interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and specificity.
Another key aspect of computational design is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models can estimate properties like solubility, permeability, and metabolic stability, which are crucial for the development of effective drug candidates. By filtering virtual libraries of novel azetidine derivatives based on these predicted properties, the most promising candidates can be selected for synthesis, saving time and resources.
The design process often involves creating a virtual library of derivatives by introducing various substituents at different positions on the this compound scaffold. For instance, modifications could be made to the azetidine ring or the phenyl ring of the benzyl (B1604629) group. Quantum mechanical calculations can then be employed to determine the effect of these substitutions on the molecule's electronic structure and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's properties. eurekaselect.com
Below are illustrative data tables showcasing hypothetical results from a computational design study aimed at optimizing the properties of novel azetidine derivatives based on the this compound core.
Table 1: Hypothetical Molecular Docking Scores of Designed Azetidine Derivatives against a Target Protein
| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| AZ-001 | Parent Scaffold | -7.2 | TYR234, PHE345 |
| AZ-002 | Addition of 4'-hydroxyl group | -8.5 | TYR234, PHE345, SER123 (H-bond) |
| AZ-003 | Replacement of one fluorine with chlorine | -7.4 | TYR234, PHE345 |
| AZ-004 | Addition of 3'-methoxy group | -7.9 | TYR234, PHE345, MET235 |
| AZ-005 | Azetidine ring expansion to pyrrolidine (B122466) | -6.8 | TYR234 |
Table 2: Predicted ADME Properties of Selected Novel Azetidine Derivatives
| Compound ID | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Blood-Brain Barrier Permeability |
| AZ-001 | 2.8 | 150 | Moderate |
| AZ-002 | 2.1 | 350 | Low |
| AZ-003 | 3.1 | 120 | Moderate |
| AZ-004 | 2.9 | 180 | Moderate |
| AZ-005 | 2.5 | 200 | High |
These tables illustrate how computational tools can be used to systematically evaluate and prioritize novel chemical entities for further development in drug discovery and materials science. The insights gained from such computational studies are invaluable for guiding synthetic efforts toward the most promising candidates.
Applications of 1 2,6 Difluorobenzyl Azetidine in Advanced Organic Synthesis
As a Versatile Building Block for the Construction of Complex Organic Molecules
The azetidine (B1206935) ring is a sought-after structural motif in drug discovery. nih.govlifechemicals.com 1-(2,6-Difluorobenzyl)azetidine serves as a key starting material for introducing the azetidine core into larger, more complex molecules. The difluorobenzyl group, while influential, can often be cleaved under specific conditions, revealing the secondary amine of the azetidine for further functionalization.
The synthesis of diverse azetidine-based scaffolds often begins with a foundational azetidine structure which is then elaborated upon. nih.gov For instance, the synthesis of various fused, bridged, and spirocyclic ring systems has been achieved using densely functionalized azetidine cores. nih.gov The 2,6-difluorobenzyl group in this compound can direct the stereochemical outcome of reactions at the azetidine ring, providing a pathway to specific stereoisomers of more complex products.
The presence of fluorine atoms on the benzyl (B1604629) group can also be leveraged in the design of molecules with specific physicochemical properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov Therefore, incorporating the this compound unit can be a deliberate strategy to imbue the final complex molecule with these desirable properties.
Table 1: Examples of Complex Molecules Derived from Azetidine Scaffolds
| Compound Class | Synthetic Utility of Azetidine Core | Potential Influence of 2,6-Difluorobenzyl Group |
|---|---|---|
| Fused Heterocycles | Provides a strained ring system for ring-expansion or rearrangement reactions. | Can influence the regioselectivity and stereoselectivity of the cyclization process. |
| Spirocyclic Compounds | Serves as a rigid core to control the three-dimensional arrangement of substituents. | The bulky and electron-withdrawing nature of the group can affect the reactivity of the azetidine nitrogen. |
Role as a Chiral Template or Auxiliary in Asymmetric Synthesis
Chiral azetidines are valuable tools in asymmetric synthesis, acting as chiral auxiliaries or templates to control the stereochemical outcome of a reaction. rsc.orgresearchgate.net While information specifically on this compound as a chiral auxiliary is not abundant, the principles of using chiral azetidines are well-established.
A chiral version of this compound could theoretically be employed to induce asymmetry in a variety of chemical transformations. For example, the nitrogen of the azetidine could be part of a chiral ligand for a metal-catalyzed reaction, or the stereocenters on the azetidine ring could direct the approach of a reactant to a prochiral center elsewhere in the molecule. The synthesis of chiral azetidine-2-carboxylic acid and its derivatives, which are important structural units in several natural products, often involves multi-step syntheses from chiral starting materials. nih.gov
The development of new chiral ligands is an active area of research, and chiral azetidines have been incorporated into ligands for reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes. bham.ac.uk The specific steric and electronic properties of the 2,6-difluorobenzyl group could potentially lead to the development of novel, highly effective chiral ligands.
Development as a Ligand Precursor in Metal-Catalyzed Reactions
Azetidine derivatives are known to be good ligands for various transition metals, including palladium and cobalt. bham.ac.uk The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex.
This compound can serve as a precursor for the synthesis of novel ligands for metal-catalyzed reactions. The 2,6-difluorobenzyl group can influence the coordination geometry and reactivity of the metal center. For example, cyclopalladated azetidine complexes have been synthesized and characterized, demonstrating the ability of the azetidine ring to participate in organometallic transformations. bham.ac.uk
The development of new catalytic systems is crucial for advancing organic synthesis. researchgate.net The unique properties of fluorinated ligands can lead to catalysts with enhanced stability, selectivity, and activity. The synthesis of ligands derived from this compound could provide access to new catalysts for a range of important chemical transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis.
Synthesis of Structural Analogs with Modified Azetidine Scaffolds
The synthesis of structural analogs of bioactive compounds is a key strategy in drug discovery. nih.govmdpi.com By systematically modifying the structure of a lead compound, chemists can explore the structure-activity relationship (SAR) and optimize its pharmacological properties. This compound can be used as a starting point for the synthesis of a library of related compounds with modifications to the azetidine ring.
Methods for the synthesis and diversification of azetidine scaffolds are continually being developed. nih.govresearchgate.net These methods allow for the introduction of a wide variety of functional groups and structural motifs onto the azetidine core. For example, ring-closing metathesis has been used to create azetidine-fused 8-membered rings from appropriately substituted azetidine precursors. nih.gov
The synthesis of analogs of this compound with different substituents at the 2, 3, and 4-positions of the azetidine ring could lead to the discovery of new compounds with interesting biological activities. The 2,6-difluorobenzyl group would be a constant feature, allowing for the systematic evaluation of the effect of other structural modifications.
Table 2: Potential Modifications of the Azetidine Scaffold from this compound
| Position of Modification | Type of Modification | Synthetic Goal |
|---|---|---|
| C2-Position | Introduction of alkyl, aryl, or functionalized side chains. | Exploration of steric and electronic effects on biological activity. |
| C3-Position | Substitution with various functional groups (e.g., hydroxyl, amino, carboxyl). | Introduction of new points for diversification and interaction with biological targets. |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of compound libraries for drug discovery and other applications.
Furthermore, the development of novel MCRs is an ongoing area of research. semanticscholar.org It is conceivable that new MCRs could be designed that specifically utilize the unique properties of this compound or its derivatives. For example, the strained azetidine ring could participate in a [2+2] cycloaddition or other ring-opening/functionalization cascade within a multicomponent reaction sequence. The integration of this building block into MCRs would provide a highly efficient route to novel and diverse molecular scaffolds.
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azetidines, particularly those with specific substitution patterns, can be challenging due to the inherent ring strain of the four-membered ring. rsc.orgnih.gov Traditional methods often require harsh reaction conditions or multi-step sequences, which can limit their applicability and sustainability. rsc.orgpageplace.de Future research will likely focus on the development of more efficient and environmentally benign synthetic routes to 1-(2,6-difluorobenzyl)azetidine and its analogs.
Key areas of development include:
Catalytic C-N Bond Formation: While classical methods often rely on intramolecular cyclization of γ-haloamines, newer approaches are exploring metal-catalyzed and organocatalyzed reactions to construct the azetidine (B1206935) ring with greater control and efficiency. rsc.orgrsc.org
Strain-Release Synthesis: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the modular synthesis of substituted azetidines. nih.govnih.gov Further exploration of this methodology could provide novel pathways to functionalized benzyl (B1604629) azetidines.
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral azetidines is a promising area for sustainable chemistry. Biocatalytic methods can offer high enantioselectivity and operate under mild, aqueous conditions, reducing the environmental impact of chemical synthesis.
A summary of general synthetic approaches to substituted azetidines is presented in Table 1.
| Methodology | Description | Key Features | Representative Precursors |
| Intramolecular Cyclization | Formation of the azetidine ring via intramolecular nucleophilic substitution of a γ-leaving group by an amine. rsc.orgnih.gov | Well-established, but can require harsh conditions and may be limited by substrate scope. rsc.org | γ-haloamines, γ-aminoalcohols with activated hydroxyl groups. nih.gov |
| [2+2] Cycloaddition | Reaction of an imine with an alkene or ketene to form the four-membered ring. pageplace.de | Can provide rapid access to functionalized azetidines, but control of regioselectivity and stereoselectivity can be challenging. | Imines, alkenes, ketenes. pageplace.de |
| Ring Expansion of Aziridines | Conversion of a three-membered aziridine ring into a four-membered azetidine ring. rsc.org | Offers a route to substituted azetidines from readily available aziridine precursors. | 2-(halomethyl)aziridines. rsc.org |
| Strain-Release Reactions | Ring-opening of highly strained bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.govnih.gov | Modular and versatile, allowing for the introduction of diverse substituents. nih.gov | 1-Azabicyclo[1.1.0]butanes. nih.gov |
Exploration of Unconventional Reactivity Patterns
The reactivity of the azetidine ring is dominated by its strain energy, which makes it susceptible to ring-opening reactions. rsc.org While this reactivity has been exploited for the synthesis of other nitrogen-containing compounds, there is still much to explore regarding the unconventional reactivity patterns of fluorinated N-benzyl azetidines.
Future research in this area could investigate:
Ring-Opening Reactions: The development of new methods for the selective cleavage of the C-N or C-C bonds of the azetidine ring in this compound could lead to the synthesis of novel acyclic and heterocyclic structures. The regioselectivity of ring-opening can be influenced by the substituents on the ring and the nature of the attacking nucleophile or electrophile. rsc.orgacs.org
Skeletal Editing and Rearrangements: Harnessing the strain of the azetidine ring to drive skeletal rearrangements could provide access to more complex molecular architectures. For instance, copper-catalyzed difluorocarbene insertion has been shown to effect a site-selective carbonylation of azetidines to yield γ-lactams. nih.gov
C-H Functionalization: The direct functionalization of the C-H bonds of the azetidine ring is a highly desirable transformation that would enable the late-stage modification of these scaffolds. While challenging, recent advances in photoredox and transition-metal catalysis are making this approach increasingly feasible.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques can provide real-time insights into the formation of intermediates and the kinetics of a reaction. For the study of reactions involving this compound, several in-situ monitoring techniques could be employed.
NMR Spectroscopy: In-situ NMR spectroscopy is a powerful tool for tracking the concentrations of reactants, intermediates, and products over time. For fluorinated compounds like this compound, ¹⁹F NMR can be particularly informative due to its high sensitivity and the large chemical shift dispersion of fluorine resonances. researchgate.net
Infrared (IR) and Raman Spectroscopy: These techniques can monitor changes in vibrational modes associated with specific functional groups, providing information about bond formation and cleavage during a reaction.
Mass Spectrometry: In-situ mass spectrometry can be used to detect and identify transient intermediates in the gas phase, offering valuable mechanistic clues.
| Atom | Typical Chemical Shift Range (ppm) | Notes |
| Azetidine CH₂ (α to N) | 3.0 - 4.0 | The chemical shift is influenced by the electronic nature of the N-substituent. |
| Azetidine CH₂ (β to N) | 2.0 - 3.0 | Tends to be more shielded than the α-protons. |
| Benzyl CH₂ | 3.5 - 4.5 | A singlet is typically observed if there are no adjacent chiral centers. |
| Aromatic CH | 6.5 - 8.0 | The substitution pattern and the presence of fluorine atoms will affect the chemical shifts and coupling constants. |
| Azetidine C (α to N) | 50 - 60 | |
| Azetidine C (β to N) | 20 - 30 | |
| Benzyl C | 55 - 65 | |
| Aromatic C | 110 - 165 | Carbon atoms bonded to fluorine will exhibit C-F coupling. |
Precision Control over Chemo-, Regio-, and Stereoselectivity
Achieving high levels of selectivity is a central goal in modern organic synthesis. For the synthesis and functionalization of this compound, controlling chemo-, regio-, and stereoselectivity is paramount for accessing specific isomers with desired properties.
Future challenges and opportunities in this area include:
Catalyst Design: The development of new chiral catalysts for the asymmetric synthesis of substituted azetidines will be crucial for accessing enantiomerically pure compounds. This includes chiral Lewis acids, Brønsted acids, and transition metal complexes. thieme-connect.de
Substrate Control: Understanding how the electronic and steric properties of the substituents on the azetidine ring and the incoming reagents influence the outcome of a reaction is key to achieving high selectivity.
Reaction Engineering: Optimizing reaction parameters such as solvent, temperature, and concentration can have a significant impact on selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. nih.gov The application of these technologies to the synthesis and functionalization of this compound presents several exciting opportunities.
Flow Synthesis: Continuous flow reactors can enable the safe handling of reactive intermediates and provide precise control over reaction parameters, leading to improved yields and selectivities. nih.govnih.gov The synthesis of azetidines via flow photochemistry has been demonstrated, showcasing the potential of this technology for this class of compounds. researchgate.netresearchgate.net
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and the synthesis of libraries of compounds for screening. This can be particularly valuable for exploring the structure-activity relationships of fluorinated azetidine derivatives in medicinal chemistry.
High-Throughput Experimentation: The use of high-throughput screening techniques can rapidly identify optimal conditions for the synthesis and functionalization of this compound.
Design Principles for Fluorinated Azetidine Scaffolds in Material Science and Catalyst Design
Beyond their applications in medicinal chemistry, fluorinated azetidine scaffolds hold promise in the fields of materials science and catalysis. The unique properties imparted by the fluorine atoms and the strained azetidine ring can be harnessed to create novel materials and catalysts with tailored functionalities.
Potential future directions include:
Polymers and Materials: The incorporation of fluorinated azetidine units into polymer backbones could lead to materials with interesting thermal, mechanical, and optical properties. The high polarity and hydrogen bond accepting ability of the azetidine nitrogen, combined with the properties of the fluorinated benzyl group, could be exploited in the design of functional polymers.
Catalysis: Chiral azetidine derivatives have been used as ligands in asymmetric catalysis. The development of new fluorinated azetidine-based ligands could lead to catalysts with enhanced activity and selectivity. The electronic effects of the fluorine atoms can be used to tune the properties of the metal center in a catalytic complex.
Organocatalysis: Azetidines can also function as organocatalysts, for example, in promoting Michael additions. The basicity of the azetidine nitrogen can be modulated by the presence of fluorine atoms, providing a means to fine-tune the catalytic activity. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2,6-Difluorobenzyl)azetidine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine and 2,6-difluorobenzyl halides (e.g., bromide or chloride). Key steps include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 azetidine:benzyl halide ratio).
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine multiple techniques:
- NMR : NMR (δ -110 to -120 ppm for difluorobenzyl group) and NMR (azetidine protons at δ 3.0–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~212.1).
- FT-IR : Peaks at 1250–1100 cm (C-F stretching) and 2800–3000 cm (C-H of azetidine) .
Q. What safety protocols are critical when handling fluorinated azetidine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Apply a 2 factorial design to evaluate variables:
- Factors : Temperature (40°C vs. 60°C), solvent (DMF vs. THF), and catalyst (KCO vs. CsCO).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., higher temperature with CsCO in DMF increases yield by 15%) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., stability or reactivity)?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA).
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to align with observed reaction pathways.
- Case Study : If DFT predicts instability under acidic conditions but experimental data show resilience, investigate protonation sites via - HMBC NMR .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor intermediate formation in real time.
- Quality Control : Use multivariate regression to correlate impurity profiles (e.g., residual solvents) with reaction parameters.
- Case Study : A 10% variability in yield was traced to moisture content in solvents; switching to anhydrous DMF reduced variability to <2% .
Q. How can AI-driven simulations enhance the study of this compound’s pharmacological properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using COMSOL Multiphysics.
- Deep Learning : Train models on existing fluorinated azetidine datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- Validation : Compare AI-predicted IC values with in vitro enzyme inhibition assays .
Data Analysis & Interpretation
Q. How to address discrepancies between NMR and X-ray crystallography data for structural confirmation?
- Methodological Answer :
- NMR Refinement : Use NOESY to confirm spatial proximity of azetidine and difluorobenzyl protons.
- X-ray Challenges : Fluorine’s low electron density may obscure positions; employ synchrotron radiation for high-resolution data.
- Consensus Approach : Overlap NMR-derived torsion angles with X-ray coordinates using software like Mercury (CCDC) .
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in fluorinated azetidines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
